(3,3-Difluorocyclohexyl)methanamine hydrochloride

Description

Structural Characteristics and Nomenclature

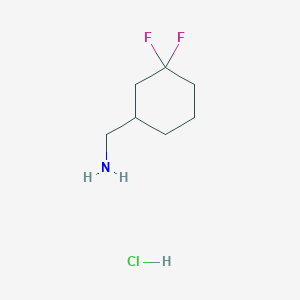

The molecular architecture of (3,3-difluorocyclohexyl)methanamine hydrochloride comprises a cyclohexane ring with fluorine atoms at both 3-positions and a methanamine (-CH2NH2) group attached to one of the carbon atoms. The hydrochloride salt forms via protonation of the amine group, yielding the formula C7H14ClF2N and a molecular weight of 185.64 g/mol .

IUPAC Nomenclature and Stereochemical Considerations

According to IUPAC rules, the parent structure is cyclohexane, with fluorine substituents at the 3 and 3' positions. The methanamine group is appended as a methylamine side chain, resulting in the systematic name This compound . The stereochemistry of the cyclohexane ring influences conformational stability, with the chair conformation minimizing steric strain. The fluorine atoms’ electronegativity induces dipole moments, affecting the molecule’s polarity and intermolecular interactions.

Spectral and Computational Data

- SMILES Notation :

NCC1CC(F)(F)CCC1.Cl - InChIKey :

HNJQCPHETXMWSG-UHFFFAOYSA-N - LogP : 2.19 (indicating moderate lipophilicity)

The presence of fluorine is corroborated by 19F NMR signals near -110 ppm, while 1H NMR reveals resonances for the cyclohexyl protons (δ 1.1–2.5 ppm) and the amine group (δ 2.8–3.2 ppm). Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting the electron-withdrawing effects of fluorine.

Historical Development of Fluorinated Cyclohexylamine Derivatives

The integration of fluorine into organic molecules revolutionized medicinal chemistry, with fluorinated cyclohexylamines emerging as pivotal building blocks.

Early Innovations in Fluorination

The 1950s marked the advent of fluorinated pharmaceuticals, exemplified by 5-fluorouracil. By the 1980s, fluorinated cyclohexylamines gained traction for their ability to modulate pharmacokinetics. For instance, Maraviroc , a CCR5 antagonist, incorporates a fluorinated cyclohexyl group to enhance binding affinity and metabolic stability.

Key Milestones in Cyclohexylamine Derivatives

- 1985 : Synthesis of trans-4-fluorocyclohexylamine demonstrated fluorine’s impact on conformational rigidity.

- 2000s : Asymmetric fluorination techniques enabled enantioselective synthesis of derivatives like ivosidenib , an isocitrate dehydrogenase inhibitor.

- 2010s : Advances in transition metal catalysis facilitated the synthesis of difluorinated analogs, including this compound.

Role in Modern Drug Discovery

Fluorinated cyclohexylamines address challenges in drug design:

- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life.

- Lipophilicity : Fluorine’s hydrophobic effect enhances membrane permeability.

- Selectivity : Steric and electronic effects fine-tune receptor interactions, as seen in 5-HT2C agonists.

This compound exemplifies these principles, serving as a precursor in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its synthesis via [2+1] cycloaddition or fluorination of preformed cyclohexylamines underscores the versatility of modern fluorination methodologies.

Properties

IUPAC Name |

(3,3-difluorocyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-2-6(4-7)5-10;/h6H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFFOOFGJJVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Subsequent Amination via Dialkylaminosulfur Trifluoride (DAST)

A patented method describes the fluorination of cyclohexyl nitrile derivatives using dialkylaminosulfur trifluoride (DAST) to introduce geminal difluoro groups at the 3-position of the cyclohexane ring. Key conditions include:

- Reactants: Compound of formula I (cyclohexyl derivative) and dialkylaminosulfur trifluoride

- Molar ratio: Approximately 1:1.1 (compound I : DAST)

- Temperature: Reaction carried out between -25°C and 25°C, optimally around 0°C

- Workup: Extraction with water and water-insoluble solvents such as dichloromethane, followed by drying and concentration

- Yield: Moderate, with purification by distillation under reduced pressure

This method yields intermediates such as (4,4-difluorocyclohexyl)methylamine, which can be further processed to the hydrochloride salt.

Multi-step Synthesis via Ester, Acid, and Hydroxymethyl Intermediates

Another comprehensive synthetic route involves:

- Synthesis of 3,3-Difluorocyclohexyl Formic Acid Ethyl Ester

- Hydrolysis to 3,3-Difluorocyclohexyl Formic Acid

- Conversion to 1,1-Difluoro-3-hydroxymethyl-cyclohexyl intermediate

- Catalytic amination to 3,3-Difluorocyclohexylmethylamine

The catalytic amination step is particularly notable:

- Catalyst: RuHCl(PPh₃)₃(CO)

- Solvent: Toluene

- Conditions: Ammonia gas under 1.0 MPa pressure, 100–120°C, reaction time about 25 hours

- Workup: Silica gel column chromatography to purify the amine

- Yield: Approximately 80%

This method avoids highly toxic reagents such as potassium cyanide (KCN) and hazardous reducing agents like lithium aluminum hydride (LiAlH₄), improving safety and scalability for industrial production.

Additional Fluorination and Functionalization Techniques

In related fluorinated cyclohexyl syntheses, fluorination is sometimes achieved by treatment of cyclohexyl triflates with triethylamine trihydrofluoride at elevated temperatures (e.g., 100°C overnight), followed by extraction and purification steps. Although this method is described for related fluorinated cyclohexyl compounds rather than directly for the amine, it informs the fluorination strategies employed in the synthesis of (3,3-difluorocyclohexyl)methanamine derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Implications

- The method reported in CN105837454B emphasizes industrial applicability due to its avoidance of highly toxic reagents and flammable materials, offering a safer, cost-effective, and high-yielding process.

- The use of Ru-based catalysts under ammonia pressure is a robust approach for direct amination of hydroxymethyl intermediates, facilitating scale-up.

- DAST-mediated fluorination remains a common laboratory-scale approach for introducing geminal difluoro groups but requires careful temperature control and handling of reactive fluorinating agents.

- Extraction solvents such as dichloromethane and chloroform are commonly used for purification steps, with drying agents like anhydrous magnesium sulfate or sodium sulfate to remove water.

- The final product, (3,3-Difluorocyclohexyl)methanamine hydrochloride, is typically isolated as a hydrochloride salt to improve stability and facilitate handling.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylmethanamine .

Scientific Research Applications

Medicinal Chemistry

(3,3-Difluorocyclohexyl)methanamine hydrochloride has been studied for its potential therapeutic effects due to its ability to modulate enzyme activity and receptor interactions. Its unique structure allows it to act on various biological pathways, making it a candidate for drug development in treating diseases such as cancer and inflammatory disorders.

- Biological Activity : Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : It may inhibit specific kinases involved in tumor growth.

- Anti-inflammatory Effects : It can modulate cytokine production, potentially reducing inflammation.

- Antimicrobial Activity : Its structure has been associated with bacterial growth inhibition.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity as an amine allows it to participate in various chemical reactions typical of amines and halogenated compounds. This includes forming derivatives that may have enhanced biological activity or different pharmacological properties.

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | c-KIT kinase inhibition | |

| Anti-inflammatory | Cytokine modulation | |

| Antimicrobial | Bacterial growth inhibition |

Case Study on Anticancer Activity

Research has demonstrated that this compound can inhibit c-KIT kinase, a target in certain cancers. In vitro studies showed promising results regarding its potency against cancer cell lines.

Anti-inflammatory Research

Studies have indicated that this compound can modulate the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Testing

Preliminary tests revealed that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| (3,3-Difluorocyclohexyl)methanamine HCl | C₇H₁₂ClF₂N | 195.63 | 3,3-difluorocyclohexyl, -CH₂NH₂ | Rigid cyclohexane ring; fluorinated |

| [3-(Cyclohexyloxy)phenyl]methanamine HCl | C₁₃H₂₀ClNO | 241.76 | Cyclohexyloxy-phenyl, -CH₂NH₂ | Aromatic ether linkage |

| Furan-2-yl methanamine HCl (2m) | C₅H₈ClNO | 149.58 | Furan-2-yl, -CH₂NH₂ | Aromatic heterocycle (oxygen) |

| 1-(3,3-Difluorocyclopentyl)methanamine HCl | C₆H₁₂ClF₂N | 171.62 | 3,3-difluorocyclopentyl, -CH₂NH₂ | Smaller cyclopentane ring |

| [3-(2,2-Difluoroethoxy)phenyl]methanamine HCl | C₉H₁₂ClF₂NO | 223.65 | Difluoroethoxy-phenyl, -CH₂NH₂ | Aliphatic ether with fluorine |

| Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl) | C₈H₁₂ClNO₂ | 197.64 | Catechol group, ethylamine | Neurotransmitter derivative |

Key Comparisons:

Structural Rigidity vs. Flexibility The difluorocyclohexyl group in the target compound imparts conformational rigidity compared to cyclopentyl analogs (e.g., 1-(3,3-difluorocyclopentyl)methanamine HCl), which have a smaller, more strained ring . This rigidity may enhance binding specificity in receptor-targeted applications. In contrast, aromatic derivatives like [3-(cyclohexyloxy)phenyl]methanamine HCl (C₁₃H₂₀ClNO) possess planar phenyl rings, enabling π-π interactions absent in the aliphatic cyclohexane-based compound .

Electronic Effects of Substituents The 3,3-difluoro substituents increase electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., [3-(benzyloxy)phenyl]methanamine HCl in ). Fluorine atoms also reduce basicity by withdrawing electron density from the amine group . Oxygen-containing substituents (e.g., furan-2-yl or difluoroethoxy groups) introduce polarity and hydrogen-bonding capacity, as seen in Furan-2-yl methanamine HCl (C₅H₈ClNO) and [3-(2,2-difluoroethoxy)phenyl]methanamine HCl (C₉H₁₂ClF₂NO) .

Pharmacological Relevance Dopamine HCl (CAS: 62-31-7) serves as a neurotransmitter analog with a catechol moiety, highlighting how ethylamine chains and hydroxyl groups are critical for biological activity—features absent in the target compound . Diphenhydramine HCl (), an ethanolamine derivative, demonstrates how bulkier substituents (e.g., diphenylmethoxy groups) influence antihistaminic activity, contrasting with the compact difluorocyclohexyl group .

Synthetic Utility

- Compounds like 1-(3,3-difluorocyclopentyl)methanamine HCl (C₆H₁₂ClF₂N) and the target compound are classified as "building blocks," suggesting their use in fragment-based drug discovery. Their fluorinated cycloalkane motifs are valuable for tuning pharmacokinetic properties .

Biological Activity

(3,3-Difluorocyclohexyl)methanamine hydrochloride is an organic compound with the molecular formula C₇H₁₄ClF₂N and a molecular weight of approximately 185.65 g/mol. It has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by:

- Molecular Formula : C₇H₁₄ClF₂N

- Molecular Weight : 185.65 g/mol

- CAS Number : 1379025-24-7

The unique structure features two fluorine atoms attached to the cyclohexyl ring, enhancing its lipophilicity and reactivity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine substituents increase the compound's ability to penetrate biological membranes, facilitating interactions with enzymes and receptors. Although specific pathways are still under investigation, preliminary studies suggest potential modulation of enzyme activity or receptor binding.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It has been studied for its effects on neurotransmitter receptors, which could have implications in neuropharmacology.

- Anticancer Properties : Initial studies suggest that it may reverse drug resistance in cancer cell lines, particularly those overexpressing P-glycoprotein (P-gp), a common efflux transporter associated with multidrug resistance .

Research Findings and Case Studies

Several studies have explored the biological effects and potential therapeutic applications of this compound:

-

In Vitro Studies :

- A study demonstrated that compounds structurally similar to this compound could enhance intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cancer cell lines .

- Another investigation highlighted the compound's ability to selectively inhibit P-gp without significantly affecting CYP3A4, a key enzyme in drug metabolism .

-

Synthesis and Derivatives :

- Various synthetic routes have been developed to produce this compound and its derivatives, allowing for modifications aimed at enhancing biological activity or pharmacological properties. These methods include amide coupling reactions and halogenation processes.

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₄ClF₂N |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 1379025-24-7 |

| Biological Targets | Enzymes, Receptors |

| Potential Applications | Anticancer therapy, Neuropharmacology |

| Mechanism of Action | Enzyme inhibition, Receptor modulation |

Q & A

What are the recommended synthetic strategies for (3,3-Difluorocyclohexyl)methanamine hydrochloride, and how can computational retrosynthesis tools aid in route design?

Answer:

Synthetic routes for this compound can be inferred from analogous cyclohexyl methanamine derivatives. A plausible strategy involves reductive amination of 3,3-difluorocyclohexanone with methanamine, followed by hydrochloric acid salt formation. Computational retrosynthesis tools (e.g., AI-driven platforms) can propose feasible pathways by analyzing databases of known reactions, precursor compatibility, and plausibility thresholds (e.g., precursor scoring, minimum plausibility of 0.01) . These tools leverage reaction templates from databases like Reaxys and Pistachio to prioritize routes with high success likelihood. For example, AI models might suggest nucleophilic substitution or catalytic hydrogenation for introducing fluorine or amine groups, respectively. Researchers should validate proposed routes with small-scale trials and spectroscopic characterization .

What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Assigns proton environments (e.g., cyclohexyl CH₂ groups, amine protons).

- ¹³C NMR: Identifies carbon frameworks, including fluorinated carbons.

- ¹⁹F NMR: Confirms fluorine substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reference standards (≥95% purity thresholds are typical for research-grade compounds) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Elemental Analysis: Ensures stoichiometric consistency (C, H, N, Cl, F).

For advanced purity assessment, hyphenated techniques like LC-MS or GC-MS detect trace impurities .

How can researchers resolve discrepancies in spectroscopic data obtained for this compound derivatives?

Answer:

Discrepancies often arise from conformational flexibility, isotopic effects, or impurities. Mitigation strategies include:

- Multi-Technique Cross-Validation: Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography for unambiguous structural assignments .

- Computational Predictions: Density Functional Theory (DFT) calculates expected NMR chemical shifts and compares them to experimental data to identify outliers .

- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled amines to simplify spectral interpretation.

- Impurity Profiling: LC-MS or preparative TLC isolates by-products for individual characterization .

For fluorinated compounds, ensure ¹⁹F NMR decoupling to avoid splitting artifacts .

What methodologies are effective for improving the metabolic stability of (3,3-Difluorocyclohexyl)methanamine-based compounds in preclinical studies?

Answer:

Strategies to enhance metabolic stability include:

- Fluorine Substitution: The 3,3-difluoro group blocks oxidative metabolism at the cyclohexyl ring, as seen in similar difluorinated analogs .

- Deuterium Isotope Effects: Replace labile hydrogens (e.g., α to the amine) with deuterium to slow CYP450-mediated degradation.

- Structural Rigidification: Introduce steric hindrance via bulky substituents to reduce enzyme binding.

- In Vitro Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots. LC-MS/MS monitors metabolite formation over time .

For in vivo studies, pharmacokinetic profiling (e.g., half-life, clearance) validates stability improvements .

How can reaction conditions be optimized for the scalable synthesis of this compound while minimizing by-products?

Answer:

Optimization involves:

- Design of Experiments (DOE): Systematically vary temperature, solvent polarity, and catalyst loading to maximize yield. For reductive amination, sodium borohydride in methanol/THF mixtures often balances reactivity and selectivity .

- Process Analytical Technology (PAT): Use in situ FTIR or Raman spectroscopy to monitor reaction progress and terminate at completion.

- By-Product Mitigation: Add scavengers (e.g., molecular sieves) to remove water in imine formation steps.

- Scale-Up Considerations: Transition from batch to flow chemistry for exothermic reactions, ensuring consistent mixing and temperature control .

Post-synthesis, recrystallization from ethanol/water mixtures improves purity. Reaction parameters from AI models (e.g., precursor scoring, plausibility thresholds) guide iterative refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.